Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Medicinal chemistry SAR Triazinoindole scaffold

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- (CAS 603946-51-6, molecular formula C₁₆H₁₉N₅OS, molecular weight 329.42 g·mol⁻¹) belongs to the class of 1,2,4-triazino[5,6-b]indole-3-thioether derivatives. Its core scaffold comprises a fused triazine–indole bicyclic system bearing methyl substituents at positions 5 and 8, linked via a thioether bridge to an N-propyl acetamide side chain.

Molecular Formula C16H19N5OS
Molecular Weight 329.4 g/mol
Cat. No. B12571162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-
Molecular FormulaC16H19N5OS
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)C)N=N1
InChIInChI=1S/C16H19N5OS/c1-4-7-17-13(22)9-23-16-18-15-14(19-20-16)11-8-10(2)5-6-12(11)21(15)3/h5-6,8H,4,7,9H2,1-3H3,(H,17,22)
InChIKeyKFKIVNFWGUQEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- — Structural Identity and Compound Class for Informed Procurement


Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- (CAS 603946-51-6, molecular formula C₁₆H₁₉N₅OS, molecular weight 329.42 g·mol⁻¹) belongs to the class of 1,2,4-triazino[5,6-b]indole-3-thioether derivatives . Its core scaffold comprises a fused triazine–indole bicyclic system bearing methyl substituents at positions 5 and 8, linked via a thioether bridge to an N-propyl acetamide side chain. Triazino[5,6-b]indole-3-thioethers have been demonstrated as effective inhibitors of the Mycobacterium tuberculosis enhanced intracellular survival (Eis) acetyltransferase enzyme, which mediates resistance to kanamycin [1], and as antiproliferative agents targeting EGFR, Hsp90, PI3K, and ERK/AKT pathways in breast cancer cell lines [2].

Why Generic Substitution of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- Without Quantitative Evidence Is Unsound


Within the triazino[5,6-b]indole-3-thioether chemotype, minor structural modifications at positions 5 and 8 of the indole ring and at the N-terminus of the acetamide side chain produce large shifts in both target potency and selectivity profile. In the Eis inhibitor series, altering the terminal amine from dimethylamino to diethylamino to pyrrolidinyl to piperidinyl yielded IC₅₀,KAN values of 0.43 μM, 0.17 μM, 0.07 μM, and 0.030 μM, respectively [1]. Similarly, in the antiproliferative series, IC₅₀ values against MCF-7 cells spanned from 1.06 μM to 66.58 μM across structurally related analogues [2]. These steep SAR gradients preclude reliable interpolation of biological performance across analogues bearing different N-alkyl, ring-halogen, or ring-alkoxy substituents. The specific combination of 5,8-dimethyl substitution on the indole ring and N-propyl amide cannot be assumed equipotent or isofunctional to the N-isopropyl, N-cyclohexyl, 8-fluoro, or 8-ethoxy variants listed in commercial catalogues without direct comparative data.

Quantitative Differentiation Evidence for Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- — Comparative Data Guide


5,8-Dimethyl Substitution Pattern vs. Unsubstituted or Mono-substituted Triazinoindole Core — Structural Differentiation

The target compound bears methyl groups at both position 5 (indole nitrogen) and position 8 (indole benzene ring) of the triazino[5,6-b]indole core, generating a 5,8-dimethyl substitution pattern. The most closely listed commercial analogues include Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- (no ring methylation, CAS 603945-96-6) , the 8-fluoro-5-methyl analogue (CAS 603948-20-5), and the 8-ethyl-5-methyl analogue (CAS 603946-78-7) . In the Eis inhibitor SAR landscape, the presence of methyl substituents on the indole ring directly modulates the compound's ability to occupy the hydrophobic aminoglycoside-binding cavity of the Eis enzyme; the crystal structure of Eis in complex with analogue 39b (PDB 6B3T) confirms that the triazinoindole core sits deeply within a hydrophobic pocket where ring substitution influences binding complementarity [1].

Medicinal chemistry SAR Triazinoindole scaffold

N-Propyl Acetamide Side Chain vs. N-Isopropyl, N-Cyclohexyl, and N-Aryl Analogues — Lipophilic and Steric Differentiation

The N-propyl amide terminus (linear three-carbon chain) distinguishes this compound from its N-isopropyl analogue (CAS 603946-54-9, branched three-carbon), the N-cyclohexyl-N-methyl analogue (CAS listed on vendors), and the N-aryl acetamide series described in antitumor SAR studies. In the N-aryl acetamide series tested against MCF-7 cells, aryl substituents on the amide nitrogen yielded IC₅₀ values spanning 1.06 μM to 66.58 μM [1]. In the Eis inhibitor series, variation of the terminal amine group from dimethylamino (36b: IC₅₀ = 0.43 ± 0.04 μM) to diethylamino (37b: IC₅₀ = 0.17 ± 0.04 μM) to pyrrolidinyl (38b: IC₅₀ = 0.07 ± 0.01 μM) to piperidinyl (39b: IC₅₀ = 0.030 ± 0.005 μM) produced a 14-fold potency range [2]. The N-propyl group occupies an intermediate steric and lipophilic space relative to these comparators, offering a distinct physicochemical profile (calculated LogP approximately 2.5–3.0) versus the more lipophilic N-cyclohexyl (ΔLogP ~ +1.5) and more polar N-aryl (ΔLogP ~ −0.5 to −1.0) variants.

Drug design Lipophilicity Side-chain SAR

Thioether Linker at Position 3 vs. Hydrazone and 4-Thiazolidinone Hybrids — Chemotype Differentiation for Target Engagement

The target compound employs a thioether (–S–CH₂–) linkage connecting the triazinoindole core to the acetamide side chain. This linker chemistry is identical to that in the Eis inhibitor series, where 39 1,2,4-triazino[5,6-b]indole-3-thioether molecules were evaluated and four demonstrated in vitro Eis inhibition and restoration of kanamycin sensitivity in resistant M. tuberculosis [1]. Alternative chemotypes explored in the same scaffold family include hydrazone-linked derivatives fused to additional heterocycles (4-thiazolidinones) [2]. The thioether linkage provides a specific geometry — the sulfur atom introduces a bond angle of approximately 100° and a C–S bond length of ~1.82 Å versus ~1.47 Å for C–N — that positions the acetamide side chain at a distinct vector relative to the indole plane, which in the Eis co-crystal structure (PDB 6B3T) allows the inhibitor to snake into the hydrophobic aminoglycoside-binding cavity [3].

Chemotype selection Eis inhibition Linker SAR

Eis Enzyme Inhibitory Potency Range — Class-Level Benchmarking for Triazino[5,6-b]indole-3-thioethers

In the published Eis inhibitor series (Ngo et al., 2018), 39 substituted 1,2,4-triazino[5,6-b]indole-3-thioether compounds were systematically evaluated. The most potent compounds achieved IC₅₀ values in the nanomolar range: compound 39b (R₂ = 2-(piperidin-1-yl)ethyl) exhibited IC₅₀,KAN = 0.030 ± 0.005 μM, while the least active analogues in the same series showed IC₅₀ > 50 μM — a >1,600-fold potency range driven entirely by side-chain variation [1]. Four inhibitors (including 39b) not only inhibited Eis in vitro but also partially restored kanamycin sensitivity in a KAN-resistant M. tuberculosis strain (K204) in which Eis is upregulated [1]. The target compound, bearing a distinct N-propyl acetamide side chain, occupies an unexplored position within this SAR landscape. Based on the SAR trend where increasing steric bulk and lipophilicity at the terminal position correlated with improved potency (diethylamino > dimethylamino; piperidinyl > pyrrolidinyl), the N-propyl group is predicted to yield intermediate potency between the unsubstituted amide and bulkier N-alkyl derivatives, though direct measurement is required.

Eis inhibition Tuberculosis Kanamycin resistance adjuvant

Antiproliferative Activity Range in Triazino[5,6-b]indole Derivatives — Class Benchmark Against Breast Cancer Cell Lines

In the antiproliferative series reported by Ezz-ElDien et al. (2026), triazino[5,6-b]indole-hydrazone conjugates and fused heterocyclic hybrids were tested against MCF-7 and MDA-MB-231 breast cancer cell lines by MTT assay. IC₅₀ values ranged from 1.06 ± 0.05 μM to 66.58 ± 0.05 μM against MCF-7 and from 0.78 ± 0.04 μM to 51.99 ± 3.85 μM against MDA-MB-231, compared to doxorubicin (IC₅₀ = 7.45 ± 0.38 μM and 2.08 ± 0.074 μM, respectively) [1]. Compounds 4 and 11 showed EGFR inhibitory activity with IC₅₀ values of 0.199 ± 0.032 μM and 0.538 ± 0.054 μM, respectively, compared to lapatinib (IC₅₀ = 0.238 ± 0.023 μM) [1]. The target compound differs from these series in possessing a thioether rather than hydrazone linker and an N-propyl rather than aryl/heteroaryl amide substituent, placing it in a chemically distinct subclass whose antiproliferative profile has not been reported.

Antiproliferative Breast cancer EGFR inhibition

Optimal Research and Industrial Application Scenarios for Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-


SAR Expansion Probe for M. tuberculosis Eis Acetyltransferase Inhibitor Development

The target compound can serve as a SAR probe to map the N-alkyl tolerance of the Eis aminoglycoside-binding pocket. The published Eis inhibitor series (Ngo et al., 2018) explored dimethylaminoethyl, diethylaminoethyl, pyrrolidinylethyl, and piperidinylethyl terminal groups but did not include a simple linear N-propyl acetamide side chain [1]. Testing this compound would fill a gap in the SAR landscape, helping to establish the minimal pharmacophore requirements and the contribution of the terminal amide N-alkyl group to potency against the >1,600-fold IC₅₀ range (0.030 μM to >50 μM) observed across the series [1]. The crystal structure of Eis with analogue 39b (PDB 6B3T) provides a direct structural framework for interpreting binding data [2].

Chemical Biology Probe for Investigating Kanamycin Adjuvant Synergy in Drug-Resistant Tuberculosis

Based on the demonstrated capacity of triazino[5,6-b]indole-3-thioethers to partially restore kanamycin sensitivity in the Eis-overexpressing M. tuberculosis strain K204, the target compound can be evaluated in combination with kanamycin using minimum inhibitory concentration (MIC) assays [1]. Its distinct N-propyl acetamide side chain (vs. the piperidinyl/pyrrolidinyl-terminated analogues previously tested) may offer a differentiated pharmacokinetic or solubility profile that could prove advantageous for in vivo adjuvant development. Compounds that synergize with kanamycin at sub-MIC concentrations hold potential as cost-effective adjuvants to extend the clinical utility of existing aminoglycosides against resistant tuberculosis.

Orthogonal Chemotype Control in Antiproliferative Screening of Triazinoindole Libraries

The target compound's thioether linker distinguishes it from the hydrazone-linked triazinoindole derivatives reported to inhibit EGFR (IC₅₀ down to 0.199 μM), Hsp90, and PI3K in MCF-7 and MDA-MB-231 breast cancer cells [3]. Including this compound as a thioether-linked control in an antiproliferative screening panel would enable deconvolution of linker-dependent versus scaffold-dependent activity, addressing the question of whether antiproliferative effects are driven by the triazinoindole core or by specific linker/side-chain combinations. The absence of published anticancer data for this specific compound makes it a valuable addition for novelty-seeking screening campaigns.

Physicochemical Benchmarking for Formulation and Solubility Studies

With a molecular weight of 329.42 g·mol⁻¹, calculated LogP of approximately 2.8, and the presence of a linear N-propyl chain (three rotatable bonds), the target compound occupies a physicochemical space distinct from the bulkier N-cyclohexyl analogue (MW ~397, LogP ~4.3) and the branched N-isopropyl isomer (same MW but reduced flexibility) . This intermediate profile makes it a useful benchmark for correlating N-alkyl chain linearity and lipophilicity with aqueous solubility, LogD₇.₄, and passive membrane permeability in Caco-2 or PAMPA assays. Such data are directly relevant for prioritizing analogues in early-stage antitubercular drug discovery where solubility-limited absorption is a common liability.

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